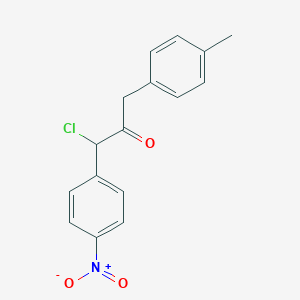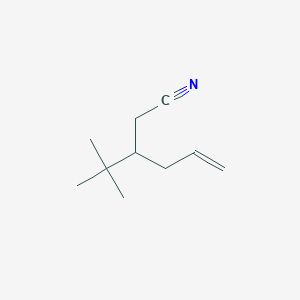
3-tert-Butylhex-5-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butylhex-5-enenitrile is an organic compound characterized by a nitrile group (-CN) attached to a hexene chain with a tert-butyl group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to prepare nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. For 3-tert-Butylhex-5-enenitrile, a suitable halogenoalkane precursor would be 3-tert-butylhex-5-enyl bromide. The reaction proceeds as follows[ \text{3-tert-Butylhex-5-enyl bromide} + \text{KCN} \rightarrow \text{this compound} + \text{KBr} ]
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids. For example, 3-tert-Butylhex-5-enenitrile can be oxidized to 3-tert-butylhex-5-enoic acid.
Reduction: Reduction of nitriles typically yields primary amines. Using hydrogen gas and a suitable catalyst, this compound can be reduced to 3-tert-butylhex-5-enamine.
Substitution: Nitriles can participate in nucleophilic substitution reactions. For instance, reacting this compound with a Grignard reagent can form a ketone after hydrolysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX) in dry ether followed by acidic hydrolysis.
Major Products
Oxidation: 3-tert-butylhex-5-enoic acid.
Reduction: 3-tert-butylhex-5-enamine.
Substitution: Various ketones depending on the Grignard reagent used.
Wissenschaftliche Forschungsanwendungen
3-tert-Butylhex-5-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-tert-Butylhex-5-enenitrile depends on its chemical reactivity. In reduction reactions, the nitrile group is hydrogenated to form an amine. In oxidation reactions, the nitrile group is converted to a carboxylic acid. The molecular targets and pathways involved are primarily determined by the functional groups present and the reaction conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butylhex-5-enamide: Similar structure but with an amide group instead of a nitrile.
3-tert-Butylhex-5-enoic acid: The oxidized form of 3-tert-Butylhex-5-enenitrile.
3-tert-Butylhex-5-enamine: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of a nitrile group with a tert-butyl-substituted hexene chain.
Eigenschaften
CAS-Nummer |
87995-26-4 |
|---|---|
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
3-tert-butylhex-5-enenitrile |
InChI |
InChI=1S/C10H17N/c1-5-6-9(7-8-11)10(2,3)4/h5,9H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
ASNNBDYPAKOJGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC=C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


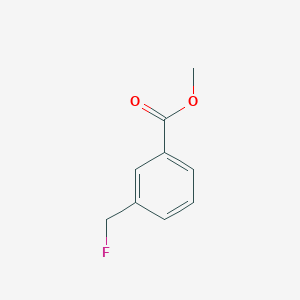
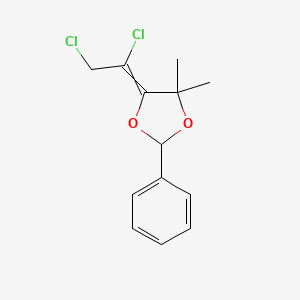
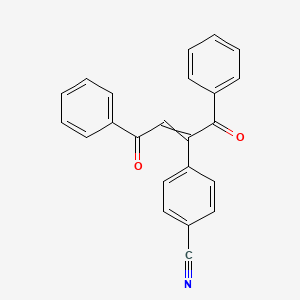
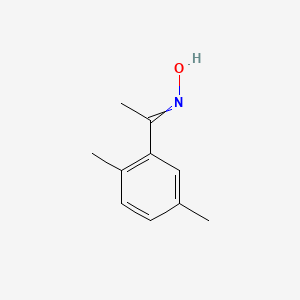
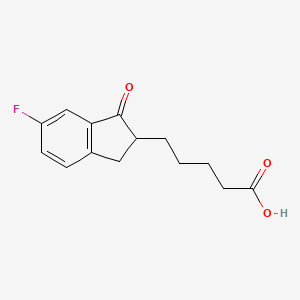
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

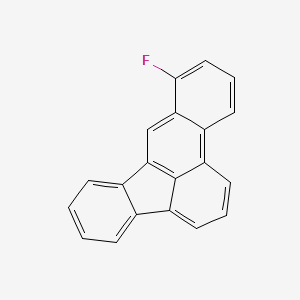
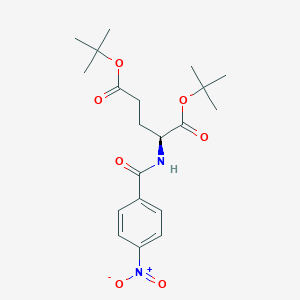

![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)
